![molecular formula C10H8O3 B3120894 1-(5-Hydroxy-1-benzofuran-2-yl)ethanone CAS No. 27531-99-3](/img/structure/B3120894.png)
1-(5-Hydroxy-1-benzofuran-2-yl)ethanone
Overview
Description
“1-(5-Hydroxy-1-benzofuran-2-yl)ethanone” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have drawn considerable attention due to their diverse pharmacological profiles . The molecular formula of this compound is C10H8O3 .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of significant research. A variety of methods have been discovered in recent years for constructing benzofuran rings . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzofuran ring attached to an ethanone group . The average mass of the molecule is 176.169 Da .
Chemical Reactions Analysis
Benzofuran derivatives, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in oxidative cyclization reactions . They can also undergo reactions with calcium carbide to provide methyl-substituted benzofuran rings .
Scientific Research Applications
Novel Synthesis Methods
- A novel method was developed for synthesizing substituted 9H-furo[2,3-f]chromene-8,9-dicarboxylates, utilizing 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone, showcasing an efficient and green approach in water. The compound was derived from rhizomes of Petasites hybridus and characterized by various spectroscopic methods and X-ray diffraction analysis, providing rapid access to a variety of 9H-furo[2,3-f]chromene derivatives (Rostami-Charati et al., 2012).
Chemical Characterization and Bioactivity 2. A new benzofuran derivative isolated from Petasites hybridus was structurally determined as 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone. It demonstrated moderate inhibitory activity on human breast cancer MCF-7 cells proliferation in vitro, suggesting its potential bioactive properties. The interaction of the compound with bovine serum albumin (BSA) and DNA was also studied, highlighting its biological relevance (Khaleghi et al., 2011).
Immunomodulatory Effects 3. The immunomodulatory effects of 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and its synthesized benzoxazepine derivatives were assessed. The compounds modulated innate immune response of phagocytes, inhibiting the respiratory burst of human whole blood and isolated polymorphonuclear leukocytes (PMNs), and affecting PMN chemotaxis. This indicates potential leads for developing new immunomodulatory agents (Khaleghi et al., 2014).
Green Chemistry and Sustainable Synthesis
Bioreductions and Asymmetric Synthesis 4. The enantiotopic selective reduction of 1-(benzofuran-2-yl)ethanones was conducted using baker's yeast, leading to the preparation of optically active (benzofuran-2-yl)carbinols. The process highlights an eco-friendly approach in the synthesis of optically active compounds, a crucial aspect in the pharmaceutical industry (Paizs et al., 2003).
- A green synthesis method was demonstrated for enantiopure (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei as a whole-cell biocatalyst. This method showcases a scalable and environmentally friendly approach for producing optically active aromatic alcohols, important chiral building blocks for natural products and drugs (Şahin, 2019).
Eco-Compatible Synthesis 6. An eco-compatible synthesis method was reported for novel 3-hydroxyflavones, utilizing a one-pot three-component reaction. The process involved 1-[6-hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethanone and was catalyzed by potassium fluoride/clinoptilolite nanocatalyst, signifying an efficient and sustainable approach in chemical synthesis (Sajjadi-Ghotbabadi et al., 2018).
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, are known to exhibit a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit immunomodulatory effects, inhibiting the respiratory burst of human polymorphonuclear leukocytes (PMNs) and affecting chemotactic migration of PMNs .
Biochemical Pathways
It is known that benzofuran derivatives can modulate the innate immune response of phagocytes at different steps . This suggests that the compound may affect pathways related to immune response and inflammation.
Result of Action
It is known that benzofuran derivatives can have various effects, such as inhibiting the respiratory burst of human polymorphonuclear leukocytes (pmns) and affecting chemotactic migration of pmns . These effects suggest that the compound may have potential as an immunomodulatory agent.
properties
IUPAC Name |
1-(5-hydroxy-1-benzofuran-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)10-5-7-4-8(12)2-3-9(7)13-10/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUGQCBWHAVCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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